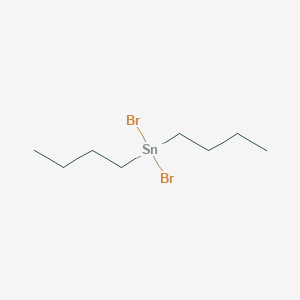

Dibutyltin dibromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dibromo(dibutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2BrH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHZUFRQHSINTB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244153 | |

| Record name | Stannane, dibromodibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-08-7 | |

| Record name | Dibutyltin dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibromodibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibromodibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromodibutylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of dibutyltin dibromide

An In-depth Technical Guide to Dibutyltin Dibromide

Introduction

This compound, also known as dibromodibutylstannane ((C₄H₉)₂SnBr₂), is an organotin(IV) halide that holds a significant position in organometallic chemistry.[1] It is characterized by a central tetravalent tin atom covalently bonded to two n-butyl groups and two bromine atoms.[1] This compound serves as a crucial intermediate and a versatile catalyst in a variety of organic transformations, making it a substance of interest for researchers, scientists, and professionals in drug development.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly in contexts relevant to synthetic chemistry.

Physical and Chemical Properties

This compound is a compound whose physical state at room temperature can be near its melting point. Its properties are similar to the more commonly documented dibutyltin dichloride, which is described as a white to beige crystalline low-melting mass.[3] Like other dialkyltin halides, it is generally soluble in common organic solvents but has limited solubility in water.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 996-08-7 | [5][6] |

| Molecular Formula | C₈H₁₈Br₂Sn | [1][5][6] |

| Molecular Weight | 392.75 g/mol | [1][5][6] |

| Melting Point | 20 °C (68 °F) | [5] |

| Boiling Point | 271.3 °C at 760 mmHg | [5] |

| Flash Point | 117.9 °C (244.2 °F) | [5] |

| Vapor Pressure | 0.0108 mmHg at 25 °C | [5] |

| InChI Key | QSHZUFRQHSINTB-UHFFFAOYSA-L | [1] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity verification of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly informative.

Table 2: Key Spectroscopic Markers for this compound

| Technique | Spectral Region / Chemical Shift | Assignment | Reference(s) |

| ¹H NMR | δ (ppm) | Protons on the butyl chains. | [1] |

| ¹³C NMR | δ (ppm) | Carbons of the butyl chains. | [1] |

| ¹¹⁹Sn NMR | δ 0–200 ppm | Chemical shift for the tin center. | [1] |

| FT-IR | ~500–600 cm⁻¹ | Sn-C stretching vibrations. | [1] |

| FT-IR | ~200–250 cm⁻¹ (calculated) | Sn-Br stretching vibrations. | [1] |

Note: Specific spectral data for this compound is sparse in the provided results; values are often inferred from related organotin compounds like the dichloride and diacetate analogs.[1][7][8]

Synthesis and Purification

This compound can be synthesized through several routes. The most common methods involve halogen exchange from a more accessible precursor or direct synthesis from metallic tin.

Caption: Common synthetic routes to produce this compound.

Experimental Protocols

Protocol 1: Synthesis via Halogen Exchange from Dibutyltin Dichloride [1]

-

Reactants: Dibutyltin dichloride, Sodium Bromide (NaBr).

-

Solvent: A suitable organic solvent where sodium chloride is insoluble (e.g., acetone or a higher boiling point ether).

-

Procedure: a. Dissolve dibutyltin dichloride in the chosen organic solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add a stoichiometric excess of anhydrous sodium bromide to the solution. c. Heat the mixture to reflux and maintain for several hours to drive the equilibrium towards the products. The precipitation of sodium chloride (NaCl) indicates the reaction is proceeding. d. After the reaction is complete (monitored by techniques like TLC or GC), cool the mixture to room temperature. e. Filter the mixture to remove the precipitated NaCl. f. Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.[1]

Protocol 2: Synthesis from Dibutyltin Oxide [1]

-

Reactants: Dibutyltin oxide, Hydrobromic acid (HBr) or Bromine (Br₂).

-

Solvent: A non-polar solvent such as hexane or toluene if using Br₂.

-

Procedure (using HBr): a. Suspend dibutyltin oxide in water or an appropriate organic solvent. b. Add two molar equivalents of concentrated hydrobromic acid dropwise with vigorous stirring. The reaction is often exothermic and may require cooling. c. Continue stirring until the dibutyltin oxide has completely reacted to form a clear solution. d. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation.[1]

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by the electrophilic nature of the tin center and the lability of the tin-bromine bonds.[1] Its two main reaction pathways are nucleophilic substitution at the tin center and coordination to form hypervalent tin species.

Caption: Reactivity pathways of this compound.

Catalytic Applications

This compound is an effective Lewis acid catalyst for various organic reactions, including carbon-carbon bond-forming reactions.[2] A notable application is in the trimethylsilylcyanation of aldehydes and imines, a key transformation for synthesizing cyanohydrins and α-aminonitriles, which are valuable intermediates in pharmaceutical synthesis.[2]

Caption: Proposed catalytic cycle for the cyanation of aldehydes.[2]

Protocol 3: this compound-Catalyzed Trimethylsilylcyanation of an Aldehyde [2]

-

Reactants: Aldehyde, Trimethylsilyl cyanide (TMSCN), this compound (catalytic amount, e.g., 1-5 mol%).

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂) or another suitable aprotic solvent.

-

Procedure: a. To a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, add the aldehyde and the solvent. b. Add the catalytic amount of this compound to the solution. c. Cool the mixture in an ice bath (0 °C). d. Add trimethylsilyl cyanide dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). f. Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). g. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

Relevance in Drug Development and Biological Context

While this compound's primary role in drug development is as a synthetic tool, it is essential to understand the biological context of organotin compounds.

-

Biological Activity and Toxicity: Organotin compounds exhibit a wide range of biological activities.[9] Their toxicity generally follows the order: triorganotins > diorganotins > monoorganotins. Dibutyltin compounds are known to have immunotoxic effects, particularly on the thymus gland.[10][11] Exposure can also impact the central nervous system and cause skin and eye irritation.[3][12]

-

Applications as a Synthetic Catalyst: For drug development professionals, the value of this compound lies in its catalytic efficiency under mild reaction conditions.[2] Its ability to promote the formation of complex intermediates like cyanohydrins makes it a useful, albeit toxic, reagent in multi-step syntheses of active pharmaceutical ingredients.[2]

-

Environmental and Safety Considerations: Due to their toxicity, the use and disposal of organotin compounds are strictly regulated.[9] Researchers must employ appropriate personal protective equipment (PPE) and handle the compound in a well-ventilated fume hood.[11][13] The environmental fate of organotins is a concern, as they can bioaccumulate in aquatic organisms.[1][14]

Conclusion

This compound is a valuable organotin compound with well-defined physical properties and versatile chemical reactivity. Its primary utility for researchers and drug development professionals is as a Lewis acid catalyst for constructing key synthetic intermediates. However, its significant toxicity necessitates careful handling and adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and biological profile allows for its effective and safe application in advanced chemical research.

References

- 1. This compound | 996-08-7 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemnet.com [chemnet.com]

- 6. scbt.com [scbt.com]

- 7. Dibutyltin dichloride(683-18-1) 1H NMR spectrum [chemicalbook.com]

- 8. Dibutyltin diacetate(1067-33-0) 13C NMR spectrum [chemicalbook.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. [Biological functions of tin and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dibutyltin dichloride 96 683-18-1 [sigmaaldrich.com]

- 12. env.go.jp [env.go.jp]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Synthesis of Dibutyltin Dibromide via Halogen Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dibutyltin dibromide, a key organotin compound, with a focus on the halogen exchange methodology. This compound is a versatile reagent and intermediate in organic synthesis and materials science. This document outlines the primary synthetic routes, including the halogen exchange reaction from dibutyltin dichloride and the reaction of dibutyltin oxide with a brominating agent. Detailed, albeit generalized, experimental protocols are provided, along with tables summarizing the physical and spectroscopic properties of the target compound. The guide also includes diagrams illustrating the reaction pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis process.

Introduction

This compound ((C₄H₉)₂SnBr₂) is an important organotin compound utilized as a catalyst and intermediate in various chemical transformations. Its applications span from being a precursor in the synthesis of other organotin derivatives to its use in the formulation of catalysts for polymerization and esterification reactions. The synthesis of high-purity this compound is therefore of significant interest to the chemical and pharmaceutical industries. The most common and economically viable methods for its preparation involve halogen exchange reactions, which are the focus of this guide.

Synthetic Methodologies

There are two primary routes for the synthesis of this compound via halogen exchange:

-

Method A: Halogen exchange from dibutyltin dichloride.

-

Method B: Reaction of dibutyltin oxide with a bromine source.

Method A: Halogen Exchange from Dibutyltin Dichloride

This is a widely employed method that involves the conversion of the more readily available dibutyltin dichloride to this compound using a bromide source.[1] Common bromide sources include hydrobromic acid (HBr) and alkali metal bromides such as sodium bromide (NaBr).[1] The reaction with sodium bromide in an organic solvent is particularly effective as the equilibrium is driven forward by the precipitation of sodium chloride, which is insoluble in many organic solvents.[1]

Reaction Scheme:

(C₄H₉)₂SnCl₂ + 2 NaBr → (C₄H₉)₂SnBr₂ + 2 NaCl(s)

Method B: Bromination of Dibutyltin Oxide

An alternative route to this compound involves the reaction of dibutyltin oxide with a brominating agent.[1] Hydrobromic acid is a common reagent for this transformation. This method is advantageous when dibutyltin oxide is a more accessible starting material.

Reaction Scheme:

(C₄H₉)₂SnO + 2 HBr → (C₄H₉)₂SnBr₂ + H₂O

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should optimize these procedures based on their specific laboratory conditions and available starting materials.

Detailed Experimental Protocol for Method A

Objective: To synthesize this compound from dibutyltin dichloride and sodium bromide.

Materials:

-

Dibutyltin dichloride ((C₄H₉)₂SnCl₂)

-

Sodium bromide (NaBr), anhydrous

-

Acetone, anhydrous

-

Filter paper

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutyltin dichloride and a molar excess (e.g., 2.2 equivalents) of anhydrous sodium bromide.

-

Add a suitable volume of anhydrous acetone to the flask to create a stirrable slurry.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the precipitation of sodium chloride.

-

After the reaction is complete (typically several hours, can be monitored by GC-MS or TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium chloride. Wash the filter cake with a small amount of fresh acetone to recover any entrained product.

-

Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Detailed Experimental Protocol for Method B

Objective: To synthesize this compound from dibutyltin oxide and hydrobromic acid.

Materials:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

An organic solvent (e.g., benzene or toluene)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve dibutyltin oxide in a suitable organic solvent, such as benzene or toluene.

-

With stirring, slowly add a stoichiometric amount (2 equivalents) of 48% aqueous hydrobromic acid to the solution. An exothermic reaction may be observed.

-

After the addition is complete, continue to stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation.

Data Presentation

Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 996-08-7 | [1][2] |

| Molecular Formula | C₈H₁₈Br₂Sn | [1][2] |

| Molecular Weight | 392.75 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 20 °C | [2] |

| Boiling Point | 150 °C at 10 mmHg | [2] |

| Density | 1.739 g/cm³ | [2] |

| Refractive Index | 1.545 | [2] |

Spectroscopic Data of this compound (Representative)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Signals corresponding to the butyl groups, likely in the range of 0.8-2.0 ppm. |

| ¹³C NMR | Four distinct signals for the butyl group carbons. |

| ¹¹⁹Sn NMR | A single resonance in the characteristic region for tetravalent organotin dihalides. |

| IR Spectroscopy | C-H stretching and bending vibrations for the butyl groups, and Sn-C and Sn-Br stretching vibrations at lower frequencies. |

Mandatory Visualizations

Caption: Synthetic pathways to this compound via halogen exchange.

Caption: Generalized experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via halogen exchange is a robust and adaptable process. The choice between using dibutyltin dichloride or dibutyltin oxide as a starting material will largely depend on the availability and cost of these precursors. The methodologies outlined in this guide, coupled with the provided data and diagrams, offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. It is important to note that while the general procedures are well-established, optimization of reaction conditions may be necessary to achieve high yields and purity. Standard laboratory safety protocols should be strictly followed when handling organotin compounds and strong acids.

References

Technical Guide: Preparation of Dibutyltin Dibromide from Dibutyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dibutyltin dibromide from dibutyltin oxide, a key reaction for obtaining organotin intermediates used in various fields, including catalysis and polymer science. This document provides a comprehensive overview of the chemical process, a detailed experimental protocol, and expected analytical data.

Introduction

This compound is a versatile organotin compound frequently employed as a precursor in the synthesis of more complex organotin structures and as a catalyst in various organic reactions. Its preparation from the readily available and stable dibutyltin oxide is a fundamental transformation in organotin chemistry. The most common and straightforward method involves the reaction of dibutyltin oxide with a suitable brominating agent, typically hydrobromic acid or elemental bromine. This guide will focus on the reaction with hydrobromic acid, which offers a high-yielding and clean conversion.

The overall reaction proceeds as follows:

(C₄H₉)₂SnO + 2HBr → (C₄H₉)₂SnBr₂ + H₂O

This reaction is an acid-base neutralization where the basic oxygen of the organotin oxide reacts with the acidic proton of hydrobromic acid, leading to the formation of the corresponding dihalide and water.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from dibutyltin oxide using hydrobromic acid.

Materials and Equipment:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or recrystallization setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, a suspension of dibutyltin oxide (1.0 molar equivalent) in toluene is prepared. The use of a non-polar solvent like toluene is recommended to facilitate the reaction and subsequent workup.[1]

-

Addition of Hydrobromic Acid: To the stirred suspension, concentrated hydrobromic acid (2.0 molar equivalents) is added dropwise at room temperature. The reaction is typically exothermic, and controlling the addition rate is crucial to manage the temperature. For larger scale reactions, an ice bath may be necessary to maintain the temperature between 20-30°C.

-

Reaction Time and Temperature: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours to ensure complete conversion. Gentle heating to 40-50°C can be applied to expedite the reaction if necessary, although prolonged heating at high temperatures should be avoided to prevent potential side reactions.

-

Workup - Phase Separation: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous layer, containing water and any excess hydrobromic acid, is separated and discarded.

-

Workup - Washing: The organic layer is washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid. Finally, it is washed with brine to aid in the removal of water.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the toluene is evaporated under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified.

-

Vacuum Distillation: This is a common method for purifying liquid organotin compounds. The crude product is distilled under high vacuum. The boiling point of this compound is approximately 144-146 °C at 10 mmHg.

-

Recrystallization: If the product is a solid at room temperature or if distillation is not feasible, recrystallization can be employed. A suitable solvent system would be a non-polar solvent such as hexane or a mixture of hexane and a small amount of a more polar solvent like dichloromethane. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to induce crystallization.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound from dibutyltin oxide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈Br₂Sn |

| Molecular Weight | 392.75 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Melting Point | 20 °C |

| Boiling Point | 144-146 °C at 10 mmHg |

| CAS Number | 996-08-7 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Dibutyltin Oxide : HBr) | 1 : 2 |

| Solvent | Toluene |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | > 90% |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 6H, -CH₃), 1.2-1.8 (m, 12H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~13 (CH₃), 26-28 (CH₂CH₂CH₂), ~30 (Sn-CH₂) |

| FTIR (neat) | ~2950-2850 cm⁻¹ (C-H stretching), ~550-500 cm⁻¹ (Sn-C stretching), ~250-200 cm⁻¹ (Sn-Br stretching) |

| ¹¹⁹Sn NMR (CDCl₃) | δ ~120-130 ppm |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the preparation of this compound from dibutyltin oxide.

Caption: Workflow for the synthesis of this compound.

This technical guide provides a comprehensive framework for the successful synthesis and characterization of this compound from dibutyltin oxide. Researchers are advised to adhere to standard laboratory safety practices when handling organotin compounds and concentrated acids.

References

An In-depth Technical Guide to Dibutyltin Dibromide: Structural Formula and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin dibromide ((C₄H₉)₂SnBr₂), an organotin compound, serves as a significant intermediate and catalyst in a variety of chemical syntheses. Understanding its structural formula and bonding characteristics is paramount for its effective application and for the development of new tin-based compounds. This guide provides a comprehensive overview of the structural and bonding properties of this compound, supported by available physicochemical data and detailed experimental context. While a definitive crystal structure from X-ray diffraction analysis is not publicly available, this document synthesizes information from analogous compounds and spectroscopic methods to present a robust model of its molecular architecture.

Structural Formula and Molecular Geometry

This compound consists of a central tin (Sn) atom covalently bonded to two n-butyl groups (-C₄H₉) and two bromine (Br) atoms.[1] The tin atom is in the +4 oxidation state. The molecular formula is C₈H₁₈Br₂Sn.[2]

Based on the principles of VSEPR theory and data from related diorganotin dihalides, the geometry around the central tin atom is predicted to be tetrahedral. The two butyl groups and two bromine atoms are arranged around the tin center to minimize electron pair repulsion.

Visual Representation of Molecular Structure

References

An In-depth Technical Guide on the Fundamental Reaction Pathways of Dibutyltin Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin dibromide (DBTDB), an organotin compound, serves as a versatile intermediate and catalyst in a variety of chemical transformations. This technical guide elucidates the core reaction pathways of this compound, encompassing its synthesis, principal reactivity through nucleophilic substitution, and its catalytic roles in polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a comprehensive resource for professionals in research and development.

Introduction

Organotin compounds are of significant interest due to their diverse applications, ranging from PVC stabilizers to catalysts in organic synthesis.[1] this compound, with the chemical formula (C₄H₉)₂SnBr₂, is a key organotin(IV) halide characterized by a central tin atom bonded to two butyl groups and two bromine atoms.[1] Its reactivity is primarily dictated by the electrophilic nature of the tin center and the lability of the tin-bromine bonds, making it a valuable precursor for the synthesis of other dibutyltin derivatives and an effective catalyst. This guide will explore the fundamental chemical reactions involving DBTDB, providing detailed procedural insights and quantitative data where available.

Synthesis of this compound

The primary synthetic routes to this compound involve halogen exchange reactions or the bromination of dibutyltin precursors.

Halogen Exchange from Dibutyltin Dichloride

A common and efficient method for synthesizing this compound is through the halogen exchange reaction of the more readily available dibutyltin dichloride with a bromide source.[1] Alkali metal bromides, such as sodium bromide (NaBr), are typically used in an organic solvent. The insolubility of the resulting sodium chloride in many organic solvents helps to drive the reaction to completion.[1]

Experimental Protocol: Halogen Exchange Reaction

-

Materials: Dibutyltin dichloride, sodium bromide, acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibutyltin dichloride in a suitable organic solvent like acetone.

-

Add a stoichiometric excess of anhydrous sodium bromide to the solution.

-

Heat the mixture to reflux and maintain for several hours to ensure complete reaction. The reaction can be monitored by observing the precipitation of sodium chloride.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Bromination of Dibutyltin Oxide

Dibutyltin oxide can serve as a precursor for the synthesis of this compound by reacting it with a suitable brominating agent, such as hydrobromic acid (HBr) or elemental bromine (Br₂).[1] The reaction with hydrobromic acid is a straightforward acid-base reaction, while the reaction with bromine requires careful control of reaction conditions to prevent unwanted side reactions.[1]

Experimental Protocol: Bromination of Dibutyltin Oxide with HBr

-

Materials: Dibutyltin oxide, concentrated hydrobromic acid (48%).

-

Procedure:

-

In a fume hood, suspend dibutyltin oxide in a minimal amount of a suitable solvent (e.g., a non-polar organic solvent).

-

Slowly add a stoichiometric amount of concentrated hydrobromic acid to the stirred suspension. The reaction is exothermic and may require cooling.

-

Continue stirring until the dibutyltin oxide has completely reacted, which is typically indicated by the formation of a clear solution.

-

Remove the water and any excess HBr, possibly by azeotropic distillation with a suitable solvent or under vacuum.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Fundamental Reaction Pathway: Nucleophilic Substitution

The core reactivity of this compound is characterized by nucleophilic substitution at the electrophilic tin center, where the bromide ions act as effective leaving groups.[1] This reactivity allows for the synthesis of a wide array of other dibutyltin derivatives. The general form of this reaction is:

(C₄H₉)₂SnBr₂ + 2 Nu⁻ → (C₄H₉)₂Sn(Nu)₂ + 2 Br⁻

Where Nu⁻ represents a nucleophile.

Reactions with Oxygen Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles such as alkoxides and carboxylates to form the corresponding dibutyltin dialkoxides and dicarboxylates.

-

Reaction with Alkoxides: The reaction with sodium methoxide in an appropriate solvent leads to the formation of dibutyltin dimethoxide.

-

Reaction with Carboxylates: Dibutyltin dicarboxylates, such as dibutyltin dilaurate, can be synthesized by reacting this compound with the sodium or potassium salt of the corresponding carboxylic acid.

Reactions with Sulfur Nucleophiles

Analogous to oxygen nucleophiles, sulfur-containing nucleophiles like thiolates react with this compound to form dibutyltin dithiolates.

Hydrolysis

This compound is susceptible to hydrolysis, reacting with water to form dibutyltin oxide. This reaction proceeds via the initial formation of a hydroxybromide intermediate.

Table 1: Nucleophilic Substitution Reactions of Dibutyltin Dihalides

| Nucleophile (Source) | Product | Typical Conditions | Yield (%) | Reference |

| Sodium Methoxide | Dibutyltin Dimethoxide | Methanol, Reflux | High | General Knowledge |

| Sodium Phenoxide | Dibutyltin Diphenoxide | Toluene, Reflux | Good | General Knowledge |

| Potassium Acetate | Dibutyltin Diacetate | Ethanol, Reflux | Good | General Knowledge |

| Sodium Thiophenoxide | Dibutyltin Dithiophenoxide | THF, Room Temp. | High | General Knowledge |

| Water | Dibutyltin Oxide | Aqueous conditions | Quantitative | [1] |

Diagram of Nucleophilic Substitution

Caption: Nucleophilic substitution pathways of this compound.

Catalytic Applications

Dibutyltin compounds, including the dibromide and its derivatives like dibutyltin dilaurate, are widely used as catalysts in various industrial processes, most notably in the formation of polyurethanes and the curing of silicones.[2]

Polyurethane Formation

In polyurethane synthesis, dibutyltin compounds catalyze the reaction between an isocyanate and a polyol.[3][4] The catalytic mechanism is generally believed to involve the activation of the isocyanate group by the Lewis acidic tin center, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[4]

Diagram of Catalytic Cycle in Polyurethane Formation

Caption: Catalytic cycle for polyurethane formation.

Silicone Curing

Dibutyltin compounds also catalyze the condensation curing of room-temperature-vulcanizing (RTV) silicones. The process typically involves the hydrolysis of silane precursors to form silanols, followed by a condensation reaction to form a cross-linked siloxane network. The tin catalyst facilitates these condensation steps.

Diagram of Silicone Curing Workflow

Caption: Workflow of dibutyltin-catalyzed silicone curing.

Spectroscopic Data

The characterization of this compound and its reaction products relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Approximate Chemical Shifts/Wavenumbers |

| FT-IR | Sn-C stretching: ~500-600 cm⁻¹; Sn-Br stretching: ~200-250 cm⁻¹[1] |

| ¹H NMR | Signals for the butyl group protons, typically in the range of 0.8-1.8 ppm. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the butyl group. |

| ¹¹⁹Sn NMR | A single resonance characteristic of a tetracoordinate tin center, with the chemical shift influenced by the electronegativity of the halogen atoms. |

Conclusion

This compound is a pivotal compound in organotin chemistry, with well-defined synthetic pathways and a primary reactivity centered around nucleophilic substitution at the tin atom. Its utility as a precursor for a wide range of dibutyltin derivatives and its catalytic activity in crucial industrial polymerization reactions underscore its importance. This guide has provided a detailed overview of its fundamental reaction pathways, supported by experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers and professionals in the chemical sciences. Further research into the development of more environmentally benign organotin catalysts continues to be an active area of investigation.

References

An In-Depth Technical Guide to Dibutyltin Dibromide in Organotin Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin dibromide ((C₄H₉)₂SnBr₂), a key organotin compound, plays a significant role as a versatile chemical intermediate and catalyst in various organic transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary applications in organotin chemistry, with a focus on its catalytic activity and its role as a monomer in polymerization reactions. This document also includes safety and handling guidelines critical for laboratory and industrial settings.

Properties of this compound

This compound is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a central tin atom bonded to two butyl groups and two bromine atoms.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 996-08-7 | |

| Molecular Formula | C₈H₁₈Br₂Sn | |

| Molecular Weight | 392.75 g/mol | |

| Melting Point | 20 °C | |

| Boiling Point | 271.3 °C at 760 mmHg | |

| Appearance | Colorless to pale yellow liquid |

Note: Some physical properties are for the closely related dibutyltin dichloride and are provided for reference.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show multiplets corresponding to the protons of the two butyl groups attached to the tin atom.

-

¹³C NMR: The carbon NMR spectrum will display peaks corresponding to the different carbon atoms in the butyl chains.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the butyl groups, as well as Sn-C and Sn-Br stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for tin and bromine. The fragmentation pattern is expected to involve the successive loss of butyl groups and bromine atoms.

Synthesis and Experimental Protocols

This compound is primarily synthesized through halogen exchange reactions, starting from the more common dibutyltin dichloride.

Synthesis via Halogen Exchange from Dibutyltin Dichloride

This method involves the reaction of dibutyltin dichloride with a bromide source, such as sodium bromide, in an organic solvent. The insolubility of the resulting sodium chloride in the organic solvent drives the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibutyltin dichloride in a suitable organic solvent (e.g., acetone or ethanol).

-

Addition of Bromide Source: Add a stoichiometric excess of anhydrous sodium bromide to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete halogen exchange.

-

Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

< Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Applications in Organotin Chemistry

This compound is a valuable reagent in several areas of organotin chemistry, primarily as a catalyst and a monomer for polymer synthesis.

Catalysis: Trimethylsilylcyanation of Aldehydes

This compound serves as an efficient catalyst for the addition of trimethylsilyl cyanide (TMSCN) to aldehydes, a key reaction for the synthesis of cyanohydrins. Cyanohydrins are versatile intermediates in the preparation of various natural products.

Reaction Scheme:

R-CHO + (CH₃)₃SiCN --(cat. (C₄H₉)₂SnBr₂)--> R-CH(OSi(CH₃)₃)CN

Experimental Protocol:

-

Reaction Setup: To a solution of the aldehyde in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of this compound.

-

Addition of TMSCN: Add trimethylsilyl cyanide dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired silylated cyanohydrin.

Catalytic Cycle of this compound in Trimethylsilylcyanation

Methodological & Application

Application Notes and Protocols: Dibutyltin Dibromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibutyltin dibromide as a catalyst in organic synthesis. The focus is on its application in the regioselective functionalization of polyhydroxy compounds, a critical transformation in the synthesis of complex molecules such as pharmaceuticals and natural products.

Application Notes

Introduction

This compound, (C₄H₉)₂SnBr₂, is an organotin compound that serves as a versatile Lewis acid catalyst in organic synthesis. While a range of organotin compounds are utilized as catalysts, this compound's reactivity is of particular interest in reactions requiring regioselective functionalization. The presence of bromide ligands influences the catalytic activity and selectivity of the tin center. Often used in conjunction with dibutyltin oxide or formed in situ, it plays a crucial role in the activation of hydroxyl groups for subsequent reactions.

Catalytic Activity in Regioselective Functionalization of Diols and Polyols

The primary application of this compound in catalysis is in the regioselective acylation, alkylation, and sulfonylation of diols and polyols, particularly in carbohydrate chemistry. The catalyst facilitates the selective functionalization of one hydroxyl group in the presence of others, which is a significant challenge in the synthesis of complex molecules.

The catalytic system often involves the use of dibutyltin oxide as a precursor, which reacts with the diol to form a dibutylstannylene acetal. The presence of a bromide source, such as tetrabutylammonium bromide (TBAB) or from this compound itself, is crucial for the activation of this acetal, leading to high regioselectivity.[1][2] This approach allows for the selective functionalization of equatorially oriented secondary alcohols adjacent to axial ones in pyranoside rings.[2]

Key Advantages:

-

High Regioselectivity: Enables the selective functionalization of specific hydroxyl groups in polyol compounds.

-

Catalytic Amounts: Effective in catalytic quantities, minimizing the need for stoichiometric amounts of toxic tin reagents.[3][4]

-

Mild Reaction Conditions: Many of these reactions can be carried out under relatively mild, and sometimes solvent-free, conditions.[1][2]

Mechanism of Action

The catalytic cycle is generally understood to proceed through the formation of a dibutylstannylene acetal intermediate. This acetal formation activates the hydroxyl groups. In the presence of a halide, the stannylene acetal is opened to form an anionic complex, which enhances the nucleophilicity of one of the oxygen atoms, leading to regioselective attack by an electrophile.[2]

The following diagram illustrates the proposed catalytic cycle for the regioselective tosylation of a diol.

Caption: Proposed catalytic cycle for this compound in regioselective tosylation.

Quantitative Data

The following table summarizes representative data for the regioselective tosylation of saccharide tetrols using a dibutyltin oxide/tetrabutylammonium bromide (TBAB) catalytic system, which is mechanistically related to catalysis by this compound.

| Entry | Substrate | Catalyst System | TsCl (equiv.) | Base (equiv.) | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | Methyl α-D-mannopyranoside | 0.1 eq. Bu₂SnO, 0.3 eq. TBAB | 2.0 | 4 eq. DIPEA | 85 | 3 | Methyl 3-O-tosyl-α-D-mannopyranoside | 28 | [1] |

| 2 | Methyl α-D-mannopyranoside | 0.1 eq. Bu₂SnO, 0.3 eq. TBAB | 1.2 | 4 eq. DIPEA | 75 | 3 | Methyl 3-O-tosyl-α-D-mannopyranoside | 36 | [1] |

| 3 | Methyl α-D-mannopyranoside | 0.1 eq. Bu₂SnO, 0.3 eq. TBAB | 1.5 | 3 eq. DIPEA | 75 | 3 | Methyl 3-O-tosyl-α-D-mannopyranoside | 42 | [1] |

| 4 | Methyl α-D-glucopyranoside | 0.1 eq. Bu₂SnO, 0.3 eq. TBAB | 1.5 | 4 eq. DIPEA | 75 | 3 | Methyl 3-O-tosyl-α-D-glucopyranoside | 45 | [1] |

Experimental Protocols

Protocol 1: General Procedure for Regioselective Tosylation of a Carbohydrate Derivative

This protocol is adapted from procedures using dibutyltin oxide and a bromide source, which is mechanistically analogous to using this compound as the catalyst/pre-catalyst.[1][2]

Materials:

-

Saccharide substrate (e.g., Methyl α-D-mannopyranoside)

-

This compound (Bu₂SnBr₂) or Dibutyltin oxide (Bu₂SnO)

-

Tetrabutylammonium bromide (TBAB) (if using Bu₂SnO)

-

p-Toluenesulfonyl chloride (TsCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., toluene or solvent-free)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the saccharide substrate (1.0 mmol).

-

Add this compound (0.1 mmol, 0.1 equiv.). Alternatively, use dibutyltin oxide (0.1 mmol, 0.1 equiv.) and tetrabutylammonium bromide (0.3 mmol, 0.3 equiv.).

-

If a solvent is used, add anhydrous toluene (5-10 mL). For the solvent-free procedure, the solid reagents are ground together in the reaction vessel.[1]

-

Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.5 mmol, 1.5 equiv.) in a minimal amount of anhydrous toluene, or add directly if solvent-free.

-

Allow the reaction to warm to room temperature and then heat to 75 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired monotosylated product.

Caption: Workflow for the regioselective tosylation of a carbohydrate.

Safety Precautions

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use. Waste containing tin compounds should be disposed of according to institutional guidelines for heavy metal waste.

References

Application Notes and Protocols: Dibutyltin Dibromide in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of organotin compounds, with a focus on the potential applications of dibutyltin dibromide, in palladium-catalyzed carbon-carbon bond formation reactions. While direct, detailed protocols for this compound as the primary organotin reagent in widely-used reactions like the Stille coupling are not extensively documented in peer-reviewed literature, its role as a catalyst and its utility in organotin chemistry are recognized.[1] This document outlines a generalized protocol for a Stille-type cross-coupling reaction, which can be adapted for the use of dibutyltin derivatives, and provides the necessary background for researchers to explore its applications.

Introduction to Organotin Reagents in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[2] The Stille reaction, a key member of this family of reactions, utilizes organotin reagents (organostannanes) as the nucleophilic partner to couple with organic halides or triflates.[3][4][5] These reactions are valued for their tolerance of a wide variety of functional groups and their relative insensitivity to moisture and air.[1]

This compound ((C₄H₉)₂SnBr₂) is an organotin(IV) halide that serves as a versatile intermediate and catalyst in various chemical transformations.[1] While less common as a direct coupling partner in Stille reactions compared to trialkyltin derivatives, its chemical properties allow for its potential use in several capacities:

-

As a Catalyst: Dibutyltin compounds can catalyze various organic transformations, including esterification and transesterification reactions.

-

As a Precursor: this compound can be a starting material for the synthesis of other, more reactive organotin reagents.

-

As a Co-catalyst or Additive: In some cross-coupling reactions, additives can significantly influence the reaction rate and yield.

The Stille Cross-Coupling Reaction: A Generalized Overview

The Stille reaction creates a new carbon-carbon bond by coupling an organostannane with an organic electrophile, catalyzed by a palladium complex.

Reaction Scheme:

R¹-X + R²-Sn(Alkyl)₃ ->[Pd(0) catalyst] R¹-R² + X-Sn(Alkyl)₃

Where:

-

R¹ and R² are organic moieties (e.g., aryl, vinyl, alkyl)

-

X is a leaving group (e.g., I, Br, Cl, OTf)

-

Alkyl is typically butyl or methyl

The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Experimental Protocol: Generalized Stille-Type Coupling

This protocol provides a general procedure for a palladium-catalyzed Stille-type cross-coupling reaction. Researchers should optimize the conditions for their specific substrates.

Materials:

-

Aryl halide (or triflate) (1.0 equiv)

-

Organostannane reagent (e.g., a tributyltin derivative) (1.0 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Ligand (if necessary, e.g., PPh₃, AsPh₃)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

-

Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the organostannane reagent (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe.

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 60-100 °C) and monitor the reaction progress by TLC or GC/MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Representative Yields in Stille Coupling Reactions

The following table summarizes typical yields for Stille coupling reactions with various substrates, providing a benchmark for what can be expected. Note that these examples primarily use tributyltin reagents, as specific data for this compound as a direct coupling partner is scarce.

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 92 |

| 2 | 4-Bromotoluene | (E)-1-Hexenyltributyltin | PdCl₂(PPh₃)₂ (3) | DMF | 80 | 12 | 85 |

| 3 | 1-Iodonaphthalene | 2-Thienyltributyltin | Pd(OAc)₂/PPh₃ (2) | Toluene | 100 | 24 | 78 |

| 4 | 4-Chloroacetophenone | Phenyltributyltin | Pd₂(dba)₃/P(t-Bu)₃ (1) | Dioxane | 100 | 18 | 95 |

This data is representative and compiled from general literature on Stille coupling reactions.

Visualizations

Diagram 1: Experimental Workflow for a Stille Coupling Reaction

Caption: A generalized workflow for performing a palladium-catalyzed Stille cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Disclaimer: The provided protocols are generalized and should be adapted and optimized for specific substrates and laboratory conditions. All work with organotin compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as they are toxic.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application of Dibutyltin Dibromide in Polymerization Reactions: A Detailed Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of dibutyltin compounds in polymerization reactions, with a specific focus on the potential uses of dibutyltin dibromide. While detailed experimental data for this compound is limited in publicly available literature, its chemical similarity to other diorganotin dihalides, such as dibutyltin dichloride, allows for the extrapolation of its catalytic activity and applications.

Dibutyltin compounds are a class of organotin molecules that have found significant use as catalysts in various polymerization processes.[1][2] Their utility stems from the Lewis acidic nature of the tin center, which can activate monomers for polymerization. This compound ((C₄H₉)₂SnBr₂), also known as dibromodibutylstannane, is an organotin(IV) halide that serves as a key intermediate and potential catalyst in several chemical transformations.[3] It can be synthesized via a halogen exchange reaction from the more common dibutyltin dichloride.[3] While specific studies detailing its use in polymerization are scarce, its structural analogues are widely employed in the synthesis of polyesters, polyurethanes, and silicones.[1][4]

Application in Ring-Opening Polymerization (ROP)

Diorganotin dihalides are known to catalyze the ring-opening polymerization (ROP) of cyclic esters, such as lactones. The catalytic mechanism is believed to involve the coordination of the monomer to the tin center, followed by nucleophilic attack, leading to ring opening and chain propagation. This method is crucial for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL), which have applications in the medical field for drug delivery systems and resorbable sutures.

Application in Polycondensation Reactions

In polycondensation reactions, dibutyltin compounds can act as catalysts to facilitate the formation of ester or urethane linkages. For instance, in the synthesis of polyesters from dicarboxylic acids and diols, the tin catalyst can activate the carboxylic acid group, promoting esterification and the removal of water. Similarly, in polyurethane synthesis, they accelerate the reaction between isocyanates and polyols.[1][4]

Experimental Protocols: A Representative Example Using an Analogous Compound

Due to the limited availability of specific protocols for this compound, the following section details a representative procedure for the ring-opening polymerization of ε-caprolactone using the closely related and well-studied catalyst, dibutyltin dichloride. This protocol is adapted from established methodologies for organotin-catalyzed ROP and serves as a foundational method that can be adapted for this compound.

Protocol: Ring-Opening Polymerization of ε-Caprolactone using Dibutyltin Dichloride

Objective: To synthesize poly(ε-caprolactone) (PCL) via ring-opening polymerization using a dibutyltin dihalide catalyst.

Materials:

-

ε-Caprolactone (monomer)

-

Dibutyltin dichloride (catalyst)

-

Toluene (solvent, anhydrous)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Standard glassware

Procedure:

-

Monomer and Catalyst Preparation:

-

A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.

-

ε-Caprolactone (e.g., 10 g, 87.6 mmol) and anhydrous toluene (20 mL) are added to the flask under a nitrogen atmosphere.

-

In a separate vial, a stock solution of dibutyltin dichloride in anhydrous toluene is prepared (e.g., 10 mg/mL).

-

-

Polymerization Reaction:

-

The Schlenk flask containing the monomer solution is placed in an oil bath preheated to 110°C.

-

The required amount of the dibutyltin dichloride catalyst solution is injected into the flask via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 200:1).

-

The reaction mixture is stirred at 110°C for a specified time (e.g., 24 hours) under a nitrogen atmosphere.

-

-

Polymer Isolation and Purification:

-

After the reaction time has elapsed, the flask is removed from the oil bath and allowed to cool to room temperature.

-

The viscous polymer solution is diluted with a small amount of toluene if necessary.

-

The polymer is precipitated by slowly pouring the solution into a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

-

The precipitated white polymer is collected by filtration.

-

The polymer is further purified by redissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitating in cold methanol. This step is repeated twice.

-

The final product is dried in a vacuum oven at 40°C to a constant weight.

-

-

Characterization:

-

The molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting PCL can be determined by Gel Permeation Chromatography (GPC).

-

The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

The following table summarizes representative data for the polymerization of ε-caprolactone using a dibutyltin catalyst, illustrating the effect of reaction parameters on the polymer properties.

| Monomer/Catalyst Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100:1 | 12 | 95 | 10,500 | 1.3 |

| 200:1 | 24 | 92 | 21,000 | 1.4 |

| 500:1 | 48 | 88 | 45,000 | 1.6 |

Note: This data is illustrative and based on typical results for organotin-catalyzed ROP. Actual results may vary depending on the specific conditions and reagents used.

Visualization of the Catalytic Mechanism

The following diagrams illustrate the proposed mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a dibutyltin species and a general experimental workflow.

Caption: Proposed catalytic cycle for the ring-opening polymerization of a cyclic monomer initiated by this compound.

Caption: General experimental workflow for organotin-catalyzed polymerization.

References

Experimental Protocol for Dibutyltin Dibromide-Catalyzed Cyanation: A Review of Current Findings

For Immediate Release

While a definitive protocol using dibutyltin dibromide remains elusive, the broader field of cyanation chemistry offers a variety of established methods. These typically involve catalysts based on nickel, palladium, and copper, paired with various cyanide sources. Common cyanating agents include toxic reagents like metal cyanides (NaCN, KCN, Zn(CN)2, K4[Fe(CN)6]) as well as less toxic organic sources such as trimethylsilyl cyanide (TMSCN), cyanogen bromide, and acetonitrile.[1] The choice of catalyst and cyanide source is often dictated by the nature of the substrate, with different protocols developed for aryl halides, epoxides, and other organic molecules.[2]

The conversion of organic halides to nitriles is a significant transformation in organic synthesis, with the resulting nitriles serving as versatile intermediates in the preparation of pharmaceuticals and other fine chemicals.[3] Methodologies such as the Rosenmund-von Braun reaction and the Kolbe nitrile synthesis represent foundational approaches to this conversion.[4][5] Modern advancements have focused on developing milder and more environmentally benign procedures, often utilizing transition metal catalysis to achieve high yields and functional group tolerance.[2] For instance, nickel-catalyzed reactions have shown promise for the cyanation of a wide range of substrates, including those with complex functionalities.[1]

Given the absence of a specific, validated protocol for this compound-catalyzed cyanation, a detailed experimental workflow, quantitative data summary, and signaling pathway diagram cannot be provided at this time. Researchers interested in this specific transformation may need to undertake exploratory studies to determine optimal reaction conditions, including solvent, temperature, and reaction time. Such investigations would be crucial in establishing a reliable and reproducible protocol.

Professionals in the field are encouraged to consult the extensive literature on transition metal-catalyzed cyanations to inform the development of novel synthetic routes. While the specific use of this compound as a catalyst for this purpose is not currently documented, the principles governing other catalytic systems can provide a valuable starting point for further research.

References

Application Notes and Protocols: Dibutyltin Dibromide as a Precursor for Organotin Polymers

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the synthesis, characterization, and potential applications of organotin polymers derived from dibutyltin dibromide, with a focus on their biomedical potential.

Introduction

Organotin polymers are a class of macromolecules that incorporate tin atoms into their backbone. These polymers have garnered significant interest due to their diverse applications, including as biocides, catalysts, and, notably, as potential anticancer agents. This compound serves as a key precursor for the synthesis of various organotin polymers, typically through polycondensation reactions with suitable comonomers such as diols, diamines, or diacids. The resulting polymers, often organotin polyethers or polyesters, have shown promising in vitro activity against a range of cancer cell lines.

The most active organotin polymers in terms of anticancer properties are often those containing the dibutyltin moiety.[1] The synthesis of these polymers is frequently achieved through interfacial polymerization, a rapid and efficient technique that is amenable to industrial scale-up.[2][3] This document provides detailed protocols for the synthesis and characterization of organotin polymers using this compound (or its close analog, dibutyltin dichloride) as a precursor, along with a summary of relevant data and potential applications.

Synthesis of Organotin Polymers via Interfacial Polymerization

Interfacial polymerization is a common and effective method for the synthesis of organotin polymers from dibutyltin dihalides. The reaction occurs at the interface of two immiscible liquids, typically an aqueous phase containing a diol or another Lewis base and an organic phase containing the organotin dihalide.

Experimental Workflow

Caption: Workflow for the synthesis of organotin polymers via interfacial polymerization.

Detailed Protocol:

This protocol is adapted from the established procedures for the interfacial polymerization of organotin dihalides.[2][4][5]

Materials:

-

This compound (or dichloride)

-

Selected diol (e.g., 2-butyne-1,4-diol, 2,5-dimethyl-3-hexyne-2,5-diol)

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Deionized water

-

High-speed blender (e.g., Waring blender) with emulsifying jar

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Aqueous Phase: In a beaker, dissolve the diol (0.00300 mol) and sodium hydroxide (0.00600 mol) in 30 mL of deionized water.

-

Preparation of the Organic Phase: In a separate beaker, dissolve this compound (0.00300 mol) in 30 mL of hexane.

-

Polymerization Reaction:

-

Transfer the aqueous solution to a high-speed blender's emulsifying jar.

-

Begin stirring the aqueous phase at a high speed (e.g., no-load speed of approximately 18,000 rpm).

-

Rapidly add the organic solution of this compound to the stirring aqueous phase. The addition should take about 3-4 seconds.

-

Continue blending the mixture for 15-30 seconds. A precipitate of the organotin polymer will form.

-

-

Product Isolation and Purification:

-

Turn off the blender and transfer the contents to a vacuum filtration setup.

-

Collect the solid polymer product by vacuum filtration.

-

Wash the collected polymer several times with deionized water and then with hexane to remove any unreacted starting materials and byproducts.

-

Transfer the washed polymer to a petri dish and allow it to air dry at room temperature.

-

Characterization of Organotin Polymers

The synthesized organotin polymers can be characterized using various spectroscopic and analytical techniques to confirm their structure and determine their properties.

Structural Characterization of an Organotin Polyether

Caption: Key techniques for the characterization of organotin polyethers.

Methodologies:

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the desired polymer structure. The appearance of new absorption bands characteristic of Sn-O bonds and the disappearance of bands corresponding to the Sn-Br bond of the precursor are key indicators of successful polymerization.

-

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS): MALDI MS is employed to analyze the structure of the polymer. The mass spectrum will show ion fragment clusters that correspond to the repeating units of the polymer, confirming the polymer's composition.[1]

-

Light Scattering Photometry: This technique can be used to determine the molecular weight of the synthesized polymers, providing information about the chain length.[5]

Quantitative Data Summary

The following table summarizes representative data from the synthesis of organotin polymers using dibutyltin dichloride as a precursor, which is expected to have similar reactivity to this compound.

| Comonomer | Polymer Type | Yield (%) | Chain Length (DP) | Reference |

| 2-Butyne-1,4-diol | Polyether | 90 | 380 | [1] |

| 2,5-Dimethyl-3-hexyne-2,5-diol | Polyether | 65 | 360 | [1] |

| d-Camphoric Acid | Polyester | Good | 230-2200 | [3] |

| 1,1′-Ferrocenedicarboxylic Acid | Polyester | Moderate to High | 5-220 | [1] |

Applications in Drug Development

Organotin polymers derived from dibutyltin dihalides have shown significant potential as anticancer agents. They exhibit inhibitory effects on a variety of human cancer cell lines, including those of the pancreas, breast, and colon.[1]

Factors Influencing Anticancer Activity

Caption: Factors influencing the anticancer activity of organotin polymers.

The biological activity of these polymers is influenced by both the organotin moiety and the structure of the comonomer. For instance, polymers containing the dibutyltin group generally exhibit high cytotoxicity against cancer cells.[1] The presence of unsaturation in the comonomer backbone has also been noted to contribute to the inhibitory activity of the resulting organotin polyethers.

Cytotoxicity Data:

The effectiveness of these polymers as anticancer agents is often evaluated by determining their GI50 (50% growth inhibition) values against various cancer cell lines.

| Polymer from Dibutyltin Dichloride and: | Cancer Cell Line | GI50 (µg/mL) | Reference |

| Hydroquinone Derivatives | MDA-MB-231 (Breast) | Varies | [6] |

| Hydroquinone Derivatives | MCF-7 (Breast) | Varies | [6] |

| Aliphatic Diols | MDA-MB-231 (Breast) | Varies | [6] |

| Aliphatic Diols | MCF-7 (Breast) | Varies | [6] |

Note: Specific GI50 values are highly dependent on the specific comonomer used and are detailed in the cited literature.

Conclusion

This compound is a valuable precursor for the synthesis of a wide range of organotin polymers with significant potential for biomedical applications, particularly in the development of novel anticancer therapies. The interfacial polymerization technique offers a straightforward and efficient route to these materials. Further research into the structure-activity relationships of these polymers will be crucial for the design of more effective and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. oatext.com [oatext.com]

- 3. impact.ornl.gov [impact.ornl.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Synthesis of Organotin Polyamine Ethers Containing Acyclovir and their Preliminary Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Detection of Dibutyltin Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin (DBT) compounds, including dibutyltin dibromide, are organotin compounds used as stabilizers in PVC plastics, as catalysts, and in various industrial applications. Due to their potential toxicity and environmental persistence, sensitive and reliable analytical methods for their detection are crucial. This document provides detailed application notes and protocols for the determination of this compound using modern analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Pulse Anodic Stripping Voltammetry (DPASV).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.8 µg/kg | Plastic Food Packaging | [1] |

| Limit of Detection (LOD) | 970 pg | Water | [2] |

| Recovery | 68% - 113% | Spiked Plastic Packaging | [1] |

| Relative Standard Deviation (RSD) | 0.4% - 4.2% | Spiked Plastic Packaging | [1] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | Low ng/L range | Water | [3][4] |

| Linearity Range | 10 - 10,000 ng/L | Water | [3][4] |

| Relative Standard Deviation (RSD) | < 12% | Water | [3][4] |

| Recovery (Ethylation) | 39% - 43% | Sediment | [5] |

Table 3: Differential Pulse Anodic Stripping Voltammetry (DPASV)

| Parameter | Value | Matrix | Reference |

| Concentration Range | 3 - 50 ppb | 50% Ethanol | [4] |

| Deposition Time | 60 s | 50% Ethanol | [4] |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on the analysis of dibutyltin in plastic food packaging and can be adapted for other matrices.[1]

a. Sample Preparation (Ultrasonic Extraction and SPE Cleanup)

-

Weigh 1.0 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of dichloromethane.

-

Extract the sample by ultrasonication for 30 minutes.

-

Centrifuge at 8000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile containing 0.1% formic acid.

-

Purify the extract using an MCX solid-phase extraction (SPE) column.

-

Elute the analyte with the appropriate solvent.

-

Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumental Parameters

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.[1]

-

Flow Rate: As per column specifications

-

Injection Volume: 10 µL

-

MS System: Tandem mass spectrometer (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol involves derivatization to increase the volatility of dibutyltin for GC analysis.[3][4]

a. Sample Preparation (In-situ Derivatization and HS-SPME)

-

Place a 10 mL aqueous sample in a headspace vial.

-

Adjust the sample pH to 5.

-

Add a 2% sodium tetraethylborate solution (derivatizing agent) in a 1:1 ratio with the sample solution.[3][4]

-

Seal the vial immediately.

-

Incubate the vial at 45°C for 30 minutes for simultaneous derivatization and extraction.[3][4]

-

Expose a polydimethylsiloxane (PDMS) solid-phase microextraction (SPME) fiber to the headspace of the vial for a defined period to adsorb the ethylated dibutyltin.

-

Retract the fiber into the needle.

b. GC-MS Instrumental Parameters

-